molecular formula C7H13NO B8662767 4-(Prop-1-en-1-yl)morpholine CAS No. 20521-59-9

4-(Prop-1-en-1-yl)morpholine

Cat. No. B8662767
CAS RN: 20521-59-9
M. Wt: 127.18 g/mol
InChI Key: WDUAYVHCYGZARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09212336B2

Procedure details

Benzoquinone (300 g, 2.8 mol) was added in toluene (1.5 L) and cooled with a dry ice/isopropyl alcohol (IPA) bath. 4-Propenyl-morpholine (prepared as above in EXAMPLE I) (380 g, 3 mol) was added dropwise with stirring. The reaction mixture was aged for overnight, filtered and subsequently air dried to provide 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol (628 g, 2.7 mol).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
380 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH:9]([N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[CH:10][CH3:11]>C1(C)C=CC=CC=1>[CH3:11][CH:10]1[C:3]2[CH:2]=[C:1]([OH:8])[CH:6]=[CH:5][C:4]=2[O:7][CH:9]1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
380 g
Type
reactant
Smiles
C(=CC)N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with a dry ice/isopropyl alcohol (IPA) bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
subsequently air dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1C(OC2=C1C=C(C=C2)O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.7 mol
AMOUNT: MASS 628 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.